molecular formula C7H10LiNO3 B13507978 Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate

Cat. No.: B13507978
M. Wt: 163.1 g/mol
InChI Key: RHKDTROZBSFZQX-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C9H13LiNO3. This compound features a lithium ion coordinated to a 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate moiety. The presence of the pyrrolidinone ring and the lithium ion makes this compound interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate typically involves the reaction of 3-methyl-5-oxopyrrolidine with lithium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrrolidinone derivatives .

Scientific Research Applications

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to the presence of lithium.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and enzyme activity. The pyrrolidinone moiety may also contribute to the compound’s biological activity by interacting with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
  • Potassium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
  • Calcium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate

Uniqueness

Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. Lithium ions are known for their role in mood stabilization and neurological effects, making this compound particularly interesting for medical research .

Properties

Molecular Formula

C7H10LiNO3

Molecular Weight

163.1 g/mol

IUPAC Name

lithium;2-(3-methyl-5-oxopyrrolidin-3-yl)acetate

InChI

InChI=1S/C7H11NO3.Li/c1-7(3-6(10)11)2-5(9)8-4-7;/h2-4H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1

InChI Key

RHKDTROZBSFZQX-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1(CC(=O)NC1)CC(=O)[O-]

Origin of Product

United States

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